molecular formula C14H11ClFNO2 B5762719 2-chloro-6-fluoro-N-(2-methoxyphenyl)benzamide

2-chloro-6-fluoro-N-(2-methoxyphenyl)benzamide

Cat. No. B5762719
M. Wt: 279.69 g/mol
InChI Key: YMEYPLYQSLZZHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step chemical reactions, leveraging the properties of halogenated benzoic acids and aminophenols. For instance, the preparation of closely related compounds involves catalytic reactions and specific reagents to introduce fluoro, chloro, and methoxy groups into the benzamide structure, ensuring the desired substitution pattern is achieved (Wu et al., 2017).

Molecular Structure Analysis

X-ray crystallography and DFT calculations are crucial for analyzing the molecular structure, revealing the compound's crystalline form and electronic properties. Studies on similar molecules show that crystal structure determination allows for the elucidation of molecular geometry, bonding interactions, and the spatial arrangement of atoms, providing insights into the compound's stability and reactivity (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives engage in various chemical reactions, including nucleophilic substitution, which is fundamental for modifying the compound's structure and introducing new functional groups. The reactivity towards different reagents and conditions can be predicted by analyzing molecular electrostatic potential surfaces and frontier molecular orbitals, aiding in the synthesis of target molecules with desired properties (Kara et al., 2013).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystalline form, are determined through experimental methods like thermogravimetric analysis and differential scanning calorimetry. These properties are crucial for understanding the compound's behavior under different physical conditions and its suitability for various applications (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are defined by the compound's functional groups. Studies employing spectroscopic methods (IR, NMR, UV-Vis) and computational chemistry techniques (DFT calculations) offer insights into the electronic structure, which governs the compound's chemical behavior (Demir et al., 2016).

properties

IUPAC Name

2-chloro-6-fluoro-N-(2-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO2/c1-19-12-8-3-2-7-11(12)17-14(18)13-9(15)5-4-6-10(13)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEYPLYQSLZZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-(2-methoxyphenyl)benzamide

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